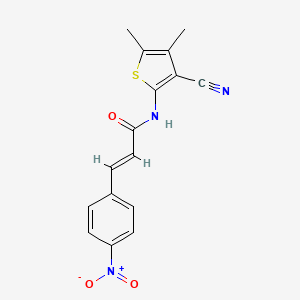

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-10-11(2)23-16(14(10)9-17)18-15(20)8-5-12-3-6-13(7-4-12)19(21)22/h3-8H,1-2H3,(H,18,20)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWVHEFFHVBHLO-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure features a cyano group and a thiophene ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C19H20N2OS

- Molecular Weight : 324.4399 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of the cyano group enhances lipophilicity and may facilitate cellular uptake, while the thiophene moiety is often associated with anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives have demonstrated the ability to induce apoptosis in K562 cells through mitochondrial pathways, suggesting that the compound might share similar mechanisms due to its structural characteristics .

Antimicrobial Activity

Compounds with similar structures have shown promising antibacterial activity. Thiosemicarbazones derived from acetophenone have been tested against both Gram-positive and Gram-negative bacteria, yielding effective results. The minimum inhibitory concentration (MIC) values were determined through disk diffusion assays, indicating that derivatives with nitro groups exhibit enhanced antibacterial properties .

Anti-inflammatory Effects

The thiophene ring in the compound is associated with anti-inflammatory activities. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This suggests a potential for this compound to serve as an anti-inflammatory agent .

Case Studies

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide exhibits significant anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of both cyano and nitrophenyl groups enhances the compound's reactivity and interaction with biological targets, potentially leading to the development of new anticancer agents .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria, including strains of E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport properties can enhance the efficiency of these devices .

Polymer Composites

This compound can also be utilized in the formulation of polymer composites where it acts as a dopant or modifier to improve mechanical and thermal properties. The incorporation of such compounds into polymer matrices can lead to enhanced performance characteristics suitable for various industrial applications .

Environmental Science

Pesticide Development

Given the increasing need for eco-friendly pesticides, this compound is being explored as a potential botanical pesticide. Its structural features may allow it to act on specific pest targets while minimizing harm to non-target species and the environment. Research into its efficacy as a biopesticide is ongoing, focusing on its impact on pest populations and ecological balance .

Data Tables

Case Studies

-

Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups. -

Pesticidal Efficacy

Another study focused on the application of this compound as a natural pesticide showed promising results in controlling aphid populations on crops without adversely affecting beneficial insects. The research indicated that formulations containing this compound could reduce chemical pesticide usage significantly.

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Backbone

The 4-nitrophenyl group in the target compound is a key feature shared with several analogs, influencing electronic properties and bioactivity. Notable comparisons include:

Key Observations :

Physicochemical Properties

- Melting Points: Compound 16f: 153–220°C . Compound 3d: 298–300°C (higher due to hydroxyl and ester groups) .

- Spectroscopic Data: IR: Nitro groups show strong absorption near 1520–1340 cm⁻¹; cyano groups at ~2212 cm⁻¹ () . NMR: Thiophene protons in the target compound would resonate at δ 2.2–2.3 ppm (dimethyl groups) and δ 6.5–8.5 ppm (aromatic protons), similar to analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-nitrophenyl)acrylamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of substituted thiophene derivatives with acrylamide precursors. Key steps include:

- Use of coupling agents like EDCI in DMF for amide bond formation .

- Solvent optimization (e.g., ethyl acetate or acetonitrile) to improve yield and reduce side products .

- Chromatographic purification (silica gel column) to isolate the E-isomer, as Z/E isomerization can occur during synthesis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : To confirm the E-configuration of the acrylamide moiety and substituent positions on the thiophene ring .

- Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns .

- Elemental Analysis : To verify purity and stoichiometry .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Screening Workflow :

- Topoisomerase IIα Inhibition : Use DNA relaxation assays to assess interference with enzymatic activity, as seen in structurally similar acrylamides .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

- Antioxidant Activity : DPPH radical scavenging assays for reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

- SAR Strategies :

- Substituent Variation : Compare analogs with modified nitro groups (e.g., 3-nitrophenyl vs. 4-nitrophenyl) to assess electronic effects on DNA intercalation .

- Heterocyclic Modifications : Introduce pyridine or morpholine moieties to improve solubility and target affinity .

Q. How should researchers resolve contradictions in biological data across studies (e.g., divergent cytotoxicity results)?

- Analytical Framework :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Tests : Use hepatic microsome assays to identify differential metabolism as a source of variability .

- Molecular Docking : Predict binding modes to targets like Topo IIα to explain potency differences between analogs .

Q. What advanced synthetic challenges arise in scaling up production, and how are they addressed?

- Challenges :

- Regioselectivity : Minimize Z-isomer formation during acrylamide synthesis via phase-transfer catalysts (e.g., nBu₄NBr) .

- Solubility Issues : Use polar aprotic solvents (DMF or DMSO) for intermediates with low aqueous solubility .

Q. What mechanistic insights explain its interaction with biological targets?

- Proposed Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.